molecular formula C10H11IO3 B1498365 Methyl 5-iodo-4-methoxy-2-methylbenzoate CAS No. 1131587-52-4

Methyl 5-iodo-4-methoxy-2-methylbenzoate

Cat. No.: B1498365
CAS No.: 1131587-52-4
M. Wt: 306.1 g/mol
InChI Key: QAMZVIZCGKAHLU-UHFFFAOYSA-N
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Description

Methyl 5-iodo-4-methoxy-2-methylbenzoate is a substituted benzoate ester featuring a methyl ester group at position 1, a methyl substituent at position 2, a methoxy group at position 4, and an iodine atom at position 5 of the aromatic ring. This compound is part of a broader class of halogenated benzoate esters, which are frequently employed as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research . Industrial applications are implied by its classification as "for industry use only" in safety documentation, though specific end-use cases remain undefined .

Properties

CAS No.

1131587-52-4

Molecular Formula

C10H11IO3

Molecular Weight

306.1 g/mol

IUPAC Name

methyl 5-iodo-4-methoxy-2-methylbenzoate

InChI

InChI=1S/C10H11IO3/c1-6-4-9(13-2)8(11)5-7(6)10(12)14-3/h4-5H,1-3H3

InChI Key

QAMZVIZCGKAHLU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(=O)OC)I)OC

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)I)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional diversity of halogenated benzoate esters allows for tailored physicochemical and reactivity profiles. Below, Methyl 5-iodo-4-methoxy-2-methylbenzoate is compared with key analogs:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications
This compound 2-Me, 4-OMe, 5-I C10H11IO3* 914225-32-4† Industrial intermediate
Methyl 5-iodo-2-methoxybenzoate 2-OMe, 5-I C9H9IO3 1239757-50-6 High structural similarity (0.98)
Ethyl 5-iodo-2,4-dimethoxybenzoate 2,4-diOMe, 5-I, Ethyl ester C11H13IO4 1131587-49-9 Density: 1.571 g/cm³; Bp: ~390°C
Methyl 5-iodo-2-(trifluoromethoxy)benzoate 2-OCF3, 5-I C9H6F3IO3 Enhanced lipophilicity due to -CF3
Methyl 5-iodo-2,4-dimethylbenzoate 2,4-diMe, 5-I C10H11IO2 Reduced polarity vs. methoxy analogs

*Inferred from substituent positions; †From safety data for a positional isomer .

Key Findings:

Substituent Effects on Reactivity and Solubility :

  • The presence of methoxy groups (e.g., in Methyl 5-iodo-2-methoxybenzoate) increases polarity and hydrogen-bonding capacity compared to methyl-substituted analogs (e.g., Methyl 5-iodo-2,4-dimethylbenzoate) .
  • Iodine at position 5 enhances electrophilic substitution reactivity, making these compounds versatile intermediates for further functionalization .

Ester Group Influence :

  • Replacement of the methyl ester with an ethyl group (e.g., Ethyl 5-iodo-2,4-dimethoxybenzoate) marginally increases molar mass and boiling point, as observed in the 389.9°C predicted boiling point for the ethyl derivative .

Industrial and Synthetic Relevance :

  • Compounds like Methyl 5-iodo-2-(trifluoromethoxy)benzoate are prioritized in drug discovery due to the trifluoromethoxy group’s metabolic stability .
  • Safety protocols for handling this compound (e.g., avoiding inhalation/ingestion) align with broader guidelines for iodinated aromatics .

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Starting from a suitably substituted methyl benzoate derivative.
  • Selective iodination at the 5-position.
  • Preservation of the methoxy and methyl substituents.
  • Purification to obtain high-purity product.

Preparation Methods

Halogenation (Iodination) of 2-Methoxy-4-Substituted Methyl Benzoates

A key method involves direct iodination of 2-methoxy-4-substituted methyl benzoate derivatives using iodine under controlled conditions. One patent describes the iodination of 2-methoxy-4-acetylamino-benzoic acid methyl ester with iodine in methylene dichloride solvent at 10–40 °C for 2–8 hours, yielding 5-iodo derivatives efficiently.

Reaction Conditions Summary:
Parameter Condition
Starting Material 2-Methoxy-4-acetylamino methyl benzoate
Iodine Equivalents 1.0–1.2 molar ratio
Solvent Methylene dichloride
Temperature 10–40 °C
Reaction Time 2–8 hours
Workup Negative pressure concentration

This method achieves high regioselectivity for iodination at the 5-position without significant side reactions.

Subsequent Functional Group Transformations

Following iodination, the acetylamino group can be converted to an amino group by refluxing in methanol with a catalytic amount of sulfuric acid (vitriol oil), yielding methyl 5-iodo-4-methoxy-2-methylbenzoate derivatives after crystallization.

Alternative Synthetic Routes and Considerations

While direct iodination is common, other approaches include:

  • Electrophilic Aromatic Substitution (EAS): Using iodine monochloride (ICl) in acetic acid at low temperatures (0–5 °C) to improve regioselectivity and reduce byproducts, especially for related benzoate esters.
  • Use of Oxidizing Agents: To facilitate the iodination, oxidizing agents such as sodium nitrite or peracids are employed to activate iodine species.
  • Microporous Compound Catalysis: A European patent suggests that iodination of 2-methylbenzoic acid derivatives in the presence of microporous compounds, iodine, oxidizing agents, and acetic anhydride can yield high-purity 5-iodo derivatives with excellent selectivity and yield.

Detailed Reaction Scheme

Step Reaction Type Reagents/Conditions Product Description
1 Iodination Iodine (1.0–1.2 eq), methylene dichloride, 10–40 °C, 2–8 h 5-iodo-2-methoxy-4-substituted methyl benzoate
2 Deprotection/Conversion Methanol, sulfuric acid catalyst, reflux 5–10 h This compound (final)
3 Purification Cooling crystallization, filtration, vacuum drying White crystalline solid, high purity (>99%)

Research Findings and Yields

  • The iodination step typically achieves yields above 80% under optimized conditions.
  • Purification via crystallization ensures product purity exceeding 99% as confirmed by HPLC analysis.
  • Reaction times and temperatures are critical to minimize side reactions such as di-iodination or oxidation of sensitive groups.

Analytical Data Supporting Preparation

  • HPLC : Used to monitor reaction progress and purity; typical detection at 240 nm.
  • NMR Spectroscopy : Confirms substitution pattern and integrity of methoxy and methyl groups.
  • Mass Spectrometry : Confirms molecular weight consistent with the iodinated methyl benzoate.
  • Melting Point : Consistent with literature values for similar iodinated benzoates.

Summary Table of Preparation Parameters

Aspect Details
Starting Material 2-Methoxy-4-acetylamino methyl benzoate
Iodination Reagent Iodine (I2)
Solvent Methylene dichloride
Temperature Range 10–40 °C
Reaction Time 2–8 hours
Post-Iodination Step Reflux in methanol with sulfuric acid catalyst
Yield ~85%
Purity (HPLC) >99%
Product Form White crystalline solid

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 5-iodo-4-methoxy-2-methylbenzoate?

The synthesis typically involves multi-step halogenation and esterification. For example:

Iodination : Introduce iodine at the 5-position using reagents like N-iodosuccinimide (NIS) under acidic conditions (e.g., sulfuric acid) .

Methoxy and Methyl Group Installation : Methoxy groups are often introduced via nucleophilic substitution (e.g., using methyl iodide/K₂CO₃), while methyl groups may require Friedel-Crafts alkylation.

Esterification : React the benzoic acid derivative with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC).
Key Considerations : Optimize solvent polarity (e.g., DMF for iodination) and monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers ensure purity and structural confirmation of this compound?

  • Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water) or GC-MS for volatile impurities.
  • Structural Confirmation :
    • NMR : ¹H NMR (CDCl₃) should show signals for methoxy (~δ 3.8–4.0 ppm), methyl ester (~δ 3.7 ppm), and aromatic protons (split patterns depend on substitution).
    • FT-IR : Confirm ester carbonyl (~1720 cm⁻¹) and C-I stretches (~500–600 cm⁻¹).
    • Elemental Analysis : Match calculated vs. observed C, H, and I content .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Collect halogenated waste separately. Neutralize acidic byproducts before disposal.
  • Emergency Measures : For skin contact, rinse with water for 15 minutes; for spills, use inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The iodine atom serves as a prime site for Sonogashira or Suzuki-Miyaura couplings due to its high leaving-group ability. For example:

  • Palladium-Catalyzed Coupling : React with aryl boronic acids (Suzuki) or alkynes (Sonogashira) in THF/H₂O with Pd(PPh₃)₄ and Na₂CO₃.
  • Mechanistic Insight : Oxidative addition of Pd(0) to the C-I bond is rate-determining. Steric hindrance from methyl/methoxy groups may reduce yields, requiring optimized ligand systems (e.g., XPhos) .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Controlled Variables : Replicate experiments with strict control of moisture (use molecular sieves), oxygen (inert atmosphere), and catalyst purity.
  • Analytical Validation : Use quantitative NMR or LC-MS to verify product ratios.
  • Case Study : If iodination yields vary, test alternative iodinating agents (e.g., I₂/HIO₃ vs. NIS) and track byproduct formation via GC-MS .

Q. What spectroscopic techniques are most effective for tracking degradation pathways of this compound under thermal stress?

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature.
  • High-Resolution Mass Spectrometry (HRMS) : Identify degradation products (e.g., loss of methoxy groups or ester hydrolysis).
  • UV-Vis Spectroscopy : Monitor chromophore changes (e.g., conjugated intermediates) at λ ~270–300 nm .

Q. How does this compound compare to its chloro or bromo analogs in biological activity studies?

  • Halogen Effects : Iodine’s larger atomic radius enhances lipophilicity, potentially improving membrane permeability. Compare logP values (iodo > bromo > chloro).
  • Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) against cancer cell lines. For example, iodo derivatives may show higher potency due to stronger van der Waals interactions .

Q. What computational methods predict the regioselectivity of electrophilic substitutions in this compound?

  • DFT Calculations : Use Gaussian or ORCA to model electrostatic potential maps. Methoxy groups are ortho/para-directing, but steric bulk from methyl groups may favor meta substitution.
  • Hammett Constants : Quantify substituent effects (σ values: OMe = -0.27, Me = -0.17) to predict reactivity trends .

Q. What strategies optimize the scalability of this compound synthesis for gram-scale production?

  • Flow Chemistry : Use microreactors for exothermic steps (e.g., iodination) to improve heat dissipation.
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs.
  • Process Analytics : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. How can researchers mitigate competing side reactions during functionalization of this compound?

  • Protecting Groups : Temporarily block methoxy groups with TMSCl to prevent undesired alkylation.
  • Low-Temperature Conditions : Perform lithiation at -78°C (dry ice/acetone bath) to control reactivity.
  • Selective Solvents : Use DMSO for polar intermediates to stabilize transition states .

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